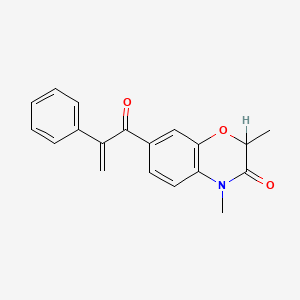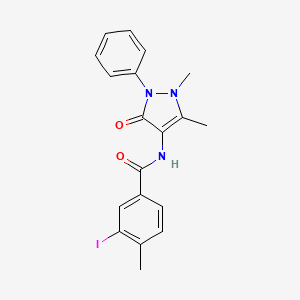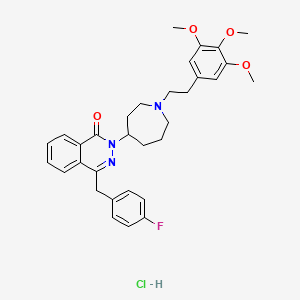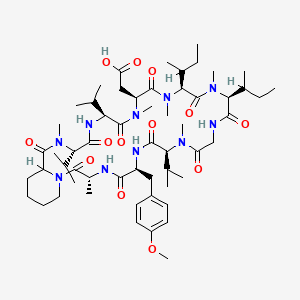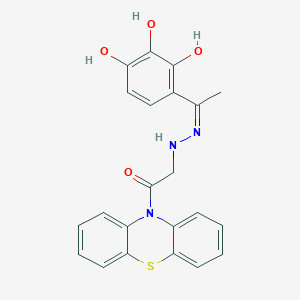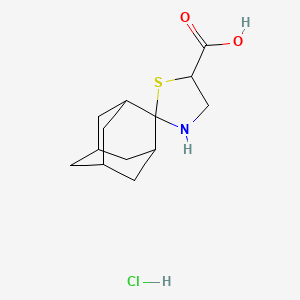
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 2-methoxy-4-(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 2-methoxy-4-(4-methoxyphenyl)- is a complex organic compound with a unique structure that combines elements of benzothiopyrano and pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 2-methoxy-4-(4-methoxyphenyl)- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. The goal is to produce the compound efficiently and cost-effectively while maintaining high quality.
化学反応の分析
Types of Reactions
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 2-methoxy-4-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
科学的研究の応用
5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 2-methoxy-4-(4-methoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme interactions, cellular processes, and biochemical pathways.
Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial products.
作用機序
The mechanism of action of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 2-methoxy-4-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor binding, or modulation of cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 2-methoxy-4-(4-methoxyphenyl)- include other benzothiopyrano and pyridine derivatives. These compounds share structural similarities but may differ in their functional groups, reactivity, and applications.
Uniqueness
The uniqueness of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 2-methoxy-4-(4-methoxyphenyl)- lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
115091-86-6 |
|---|---|
分子式 |
C21H16N2O2S |
分子量 |
360.4 g/mol |
IUPAC名 |
2-methoxy-4-(4-methoxyphenyl)-5H-thiochromeno[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H16N2O2S/c1-24-14-9-7-13(8-10-14)19-16(11-22)21(25-2)23-20-15-5-3-4-6-18(15)26-12-17(19)20/h3-10H,12H2,1-2H3 |
InChIキー |
APXZBZSVHNZAMM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C3CSC4=CC=CC=C4C3=NC(=C2C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


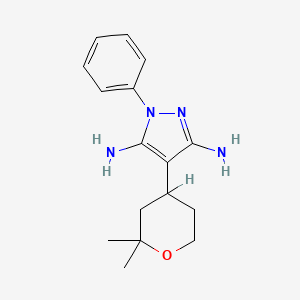

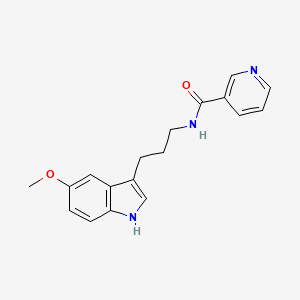
![4-methyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride](/img/structure/B12741102.png)
![1-benzo[b][1]benzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid](/img/structure/B12741104.png)


